Mercury, bis(4-bromophenyl)-
Overview
Description
Mercury, bis(4-bromophenyl)-, also known as bis(4-bromophenyl)mercury, is an organomercury compound with the molecular formula C12H8Br2Hg. This compound is characterized by the presence of two 4-bromophenyl groups attached to a central mercury atom. It is a crystalline solid that is used primarily in research settings due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mercury, bis(4-bromophenyl)- typically involves the reaction of mercury(II) acetate with 4-bromophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While there is limited information on the large-scale industrial production of mercury, bis(4-bromophenyl)-, it is generally produced in small quantities for research purposes. The synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Mercury, bis(4-bromophenyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the 4-bromophenyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation and reduction reactions, altering the oxidation state of mercury.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the mercury center.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the mercury center.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenylmercury compounds can be formed.
Oxidation Products: Oxidation can lead to the formation of mercury(II) oxide or other mercury-containing compounds.
Reduction Products: Reduction typically results in the formation of elemental mercury or mercury(I) compounds.
Scientific Research Applications
Mercury, bis(4-bromophenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Studies have explored its potential use in biological assays to understand the effects of organomercury compounds on biological systems.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: It is used in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of mercury, bis(4-bromophenyl)- involves its interaction with biological molecules, particularly thiol-containing proteins. The mercury center can form strong bonds with sulfur atoms in cysteine residues, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and is the basis for its toxicological effects .
Comparison with Similar Compounds
Mercury, bis(4-chlorophenyl)-: Similar structure but with chlorine atoms instead of bromine.
Mercury, bis(4-fluorophenyl)-: Similar structure but with fluorine atoms instead of bromine.
Mercury, bis(4-iodophenyl)-: Similar structure but with iodine atoms instead of bromine
Uniqueness: Mercury, bis(4-bromophenyl)- is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. The bromine atoms can participate in additional chemical reactions, such as halogen bonding, which can be exploited in various applications .
Properties
IUPAC Name |
bis(4-bromophenyl)mercury | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H4Br.Hg/c2*7-6-4-2-1-3-5-6;/h2*2-5H; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEDRTRRBSCZEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Br)[Hg]C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2Hg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403218 | |
Record name | Mercury, bis(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19719-72-3 | |
Record name | Mercury, bis(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-bromophenyl)mercury | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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